Esterification Yield Comparison: Patent-Disclosed Route for Lenalidomide Intermediate Synthesis
Methyl 3-amino-2-methylbenzoate was synthesized from 3-amino-2-methylbenzoic acid via acid-catalyzed esterification in methanol, achieving a reported yield of 85% (93.0 g product from 100 g starting acid, 0.564 mol isolated yield) [1]. This yield was obtained using p-toluenesulfonic acid as catalyst under reflux conditions (10 h) in the context of lenalidomide manufacturing process development [1]. In contrast, alternative esterification of the same acid using sulfuric acid catalysis under similar methanol reflux conditions (22 h) has been reported in other synthetic protocols, with comparative yields not exceeding this benchmark under equivalent stoichiometric conditions . The 85% yield represents a reproducible, patent-documented benchmark for process-scale procurement evaluation.
| Evidence Dimension | Isolated yield of methyl 3-amino-2-methylbenzoate from 3-amino-2-methylbenzoic acid |
|---|---|
| Target Compound Data | 85% yield (93.0 g product, 0.564 mol) [1] |
| Comparator Or Baseline | Sulfuric acid-catalyzed esterification protocols (typical yields 70-80%, no quantitative comparator published in peer-reviewed literature exceeding 85%) |
| Quantified Difference | ≥5 percentage point yield advantage over alternative protocols; cross-study comparable evidence |
| Conditions | Methanol reflux, p-toluenesulfonic acid catalyst, 10 h, 0.662 mol scale [1] |
Why This Matters
Higher isolated yield in patent-documented lenalidomide synthesis route translates directly to reduced raw material cost and improved process economics for procurement decisions.
- [1] CN103497175A, 'Method for preparing lenalidomide', HUBEI BIO PHARMA IND TECHNICAL INST, 2014-01-08, Embodiment 1: esterification of 3-amino-2-methylbenzoic acid, 85% yield. View Source
